4-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
The synthesis of 4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and reagents like hydrazine hydrate and sulfuric acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 4-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE include other triazole and oxadiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Some examples of similar compounds are:
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
1,3,4-Oxadiazole derivatives: Exhibiting a range of biological activities including anticancer and anti-inflammatory effects
Properties
Molecular Formula |
C13H13ClN6OS |
---|---|
Molecular Weight |
336.80 g/mol |
IUPAC Name |
4-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H13ClN6OS/c1-2-20-12(10-11(15)19-21-18-10)16-17-13(20)22-7-8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H2,15,19) |
InChI Key |
HOZXXFODDAZHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=NON=C3N |
Origin of Product |
United States |
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